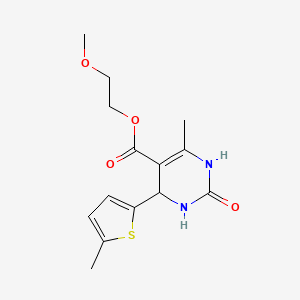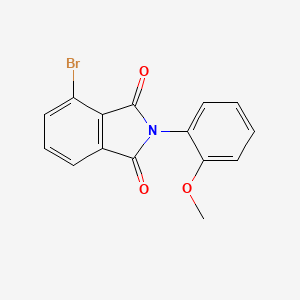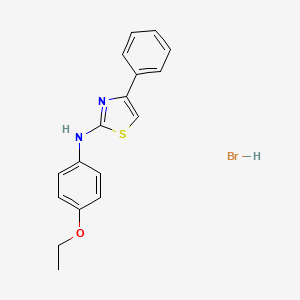![molecular formula C14H13N5O2 B5167850 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide](/img/structure/B5167850.png)
3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide can reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In plants, the compound has been shown to enhance photosynthesis, increase chlorophyll content, and improve nutrient uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide is its broad range of potential applications in various fields of research. However, its use in lab experiments is limited by its relatively high cost and low solubility in water. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide. One area of interest is its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. In agriculture, the compound has shown promise as a plant growth regulator, and further research is needed to optimize its use in crop production.
In conclusion, 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide is a chemical compound with significant potential applications in medicine and agriculture. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, analgesic, antipyretic, and antitumor properties. While its use in lab experiments is limited by its high cost and low solubility in water, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide involves the reaction of 3-(4-pyridinyl)-1H-1,2,4-triazol-5-amine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide has been extensively studied for its potential applications in various fields of research. In medicine, it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an antitumor agent.
In agriculture, the compound has been studied for its ability to enhance plant growth and development. It has been shown to increase the yield of various crops, including rice, wheat, and maize.
Propiedades
IUPAC Name |
3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-4-7-21-12(9)14(20)16-8-11-17-13(19-18-11)10-2-5-15-6-3-10/h2-7H,8H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOUFSKNIBQNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-3-(3-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5167774.png)
![1-{3-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B5167789.png)
![[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5167796.png)



![8-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5167828.png)
![1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5167835.png)
![2-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5167843.png)
![ethyl 6-methyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5167862.png)

![N-(4-bromo-2-fluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5167878.png)

![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)